molecular formula C10H7ClO B13345241 1-(2-Chlorophenyl)but-3-yn-1-one

1-(2-Chlorophenyl)but-3-yn-1-one

Cat. No.: B13345241
M. Wt: 178.61 g/mol
InChI Key: NXWXYTACHGEMAS-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)but-3-yn-1-one is an organic compound that belongs to the class of aromatic ketones It features a chlorophenyl group attached to a butynone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Chlorophenyl)but-3-yn-1-one typically involves the reaction of 2-chlorobenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetone or dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)but-3-yn-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the nucleophile used.

Scientific Research Applications

1-(2-Chlorophenyl)but-3-yn-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)but-3-yn-1-one involves its interaction with various molecular targets. The compound can act as an inhibitor of specific enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)but-3-yn-1-one: Similar structure but with the chlorine atom in the para position.

    1-(2-Bromophenyl)but-3-yn-1-one: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Chlorophenyl)but-2-yn-1-one: Similar structure but with a different position of the triple bond.

Uniqueness

1-(2-Chlorophenyl)but-3-yn-1-one is unique due to its specific substitution pattern and the presence of both a chlorophenyl group and a butynone backbone. This combination of features imparts distinct chemical properties and reactivity, making it valuable for various research applications.

Properties

Molecular Formula

C10H7ClO

Molecular Weight

178.61 g/mol

IUPAC Name

1-(2-chlorophenyl)but-3-yn-1-one

InChI

InChI=1S/C10H7ClO/c1-2-5-10(12)8-6-3-4-7-9(8)11/h1,3-4,6-7H,5H2

InChI Key

NXWXYTACHGEMAS-UHFFFAOYSA-N

Canonical SMILES

C#CCC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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